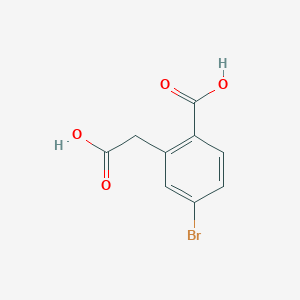
4-Bromo-2-(carboxymethyl)benzoic acid
Cat. No. B1524791
Key on ui cas rn:
943749-63-1
M. Wt: 259.05 g/mol
InChI Key: WDKVNGVXRHWUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08012979B2
Procedure details


A solution of 5-bromo-1-indanone (25 g) and diethyl oxalate (27.7 g) in toluene (500 mL) was added to a suspension of sodium methoxide (13.1 g) in toluene (50 mL) at 0° C. The mixture was warmed to room temperature and stirred for 90 minutes. The solvent was removed and the residue suspended in methanol (800 mL). Potassium hydroxide (53.1 g) was added portionwise keeping the temp below 50° C. Hydrogen peroxide solution (30% w/w, 135 mL) was then added keeping the temperature below 64° C., the reaction mixture was then stirred at room temperature for 17 hours. Sodium sulfite (5% aqueous solution) was added and the reaction stirred for 30 minutes. The reaction mixture was filtered and the filtrate was reduced to half volume then washed with 2-methoxy-2-methyl-propane. The aqueous layer was then acidified with hydrochloric acid and extracted into ethyl acetate. The organic phase was dried, filtered and evaporated then triturated with diethyl ether to yield sub-title compound (9.0 g).


Name
sodium methoxide
Quantity
13.1 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])CC2.[C:12]([O:19]CC)(=[O:18])[C:13](OCC)=O.C[O-:23].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([C:7]([OH:11])=[O:23])=[C:4]([CH2:13][C:12]([OH:19])=[O:18])[CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=O
|
|
Name
|
|
|
Quantity
|
27.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
|
Name
|
sodium methoxide
|
|
Quantity
|
13.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 90 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Potassium hydroxide (53.1 g) was added portionwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temp below 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hydrogen peroxide solution (30% w/w, 135 mL) was then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 64° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was then stirred at room temperature for 17 hours
|
|
Duration
|
17 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium sulfite (5% aqueous solution) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
then washed with 2-methoxy-2-methyl-propane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then triturated with diethyl ether
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 29.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
